molecular formula C31H24BrCl3N2O5S B421797 ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B421797
M. Wt: 722.9g/mol
InChI Key: BOUNORWUWQGQAW-MXAYSNPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, chlorine, methoxy, and benzylidene

Preparation Methods

The synthesis of ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactionsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy and benzylidene groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency and selectivity .

Scientific Research Applications

Ethyl (2Z)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, it may modulate inflammatory pathways by interacting with key signaling molecules, thereby reducing inflammation .

Comparison with Similar Compounds

Similar compounds to ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolo[3,2-a]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their biological activities and chemical properties due to variations in their substituents. For example:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall properties and applications.

Properties

Molecular Formula

C31H24BrCl3N2O5S

Molecular Weight

722.9g/mol

IUPAC Name

ethyl (2Z)-2-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H24BrCl3N2O5S/c1-4-41-30(39)26-16(2)36-31-37(27(26)18-5-8-20(33)9-6-18)29(38)25(43-31)13-17-11-22(32)28(24(12-17)40-3)42-15-19-7-10-21(34)14-23(19)35/h5-14,27H,4,15H2,1-3H3/b25-13-

InChI Key

BOUNORWUWQGQAW-MXAYSNPKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)OC)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)OC)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)OC)S2)C

Origin of Product

United States

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